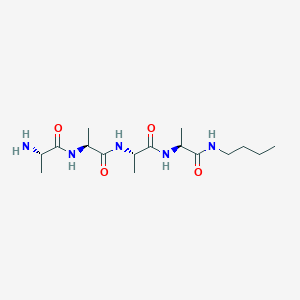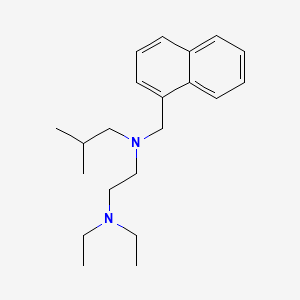
1,2-Ethanediamine, N,N-diethyl-N'-(2-methylpropyl)-N'-(1-naphthalenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- is a complex organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amine groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the ethylenediamine backbone, followed by the introduction of the diethyl, 2-methylpropyl, and 1-naphthalenylmethyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, naphthalenylmethyl chloride, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods may also incorporate purification techniques like distillation, crystallization, or chromatography to obtain the final product.
化学反应分析
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in coordination chemistry or as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
相似化合物的比较
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-: Lacks the naphthalenylmethyl group, resulting in different chemical properties.
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)-: Lacks the 2-methylpropyl group, leading to variations in reactivity and applications.
Uniqueness
The unique combination of substituents in 1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications. Its structural complexity allows for diverse interactions and functionalities that are not present in simpler diamines.
属性
CAS 编号 |
50341-73-6 |
|---|---|
分子式 |
C21H32N2 |
分子量 |
312.5 g/mol |
IUPAC 名称 |
N,N-diethyl-N'-(2-methylpropyl)-N'-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H32N2/c1-5-22(6-2)14-15-23(16-18(3)4)17-20-12-9-11-19-10-7-8-13-21(19)20/h7-13,18H,5-6,14-17H2,1-4H3 |
InChI 键 |
GYCYZBKSGOTMEO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN(CC1=CC=CC2=CC=CC=C21)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


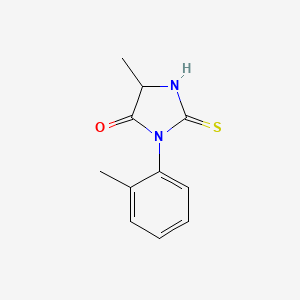
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
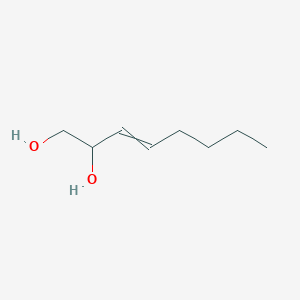
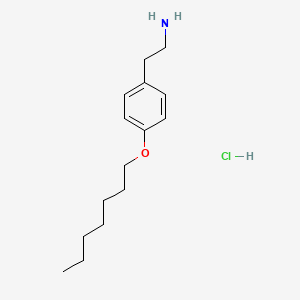

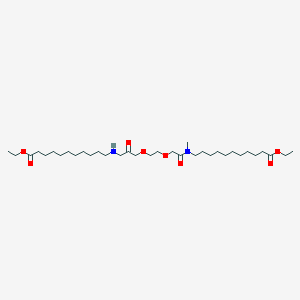
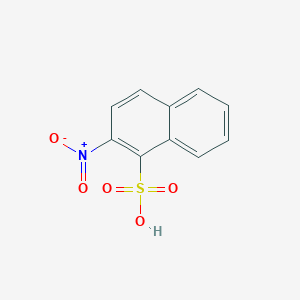
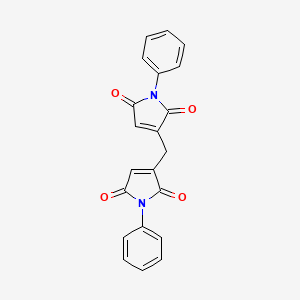
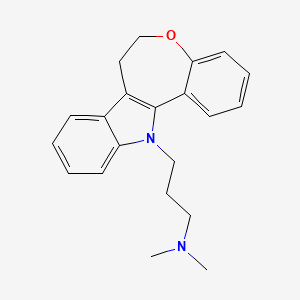

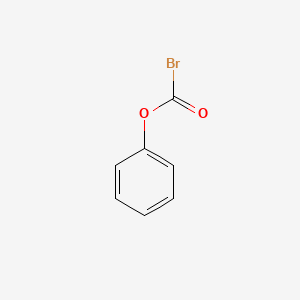
![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)
